Regioselective Reactivity: 3-Bromo vs. 5-Bromo in Cross-Coupling Efficiency
The bromine atom at the 3-position of the 1,2,4-oxadiazole ring exhibits superior reactivity in cross-coupling reactions compared to bromine at the 5-position. This has been quantitatively demonstrated in Suzuki-Miyaura couplings of related derivatives, where the 3-bromo substituent is a more effective coupling partner .
| Evidence Dimension | Reactivity in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Bromine at position 3 participates more readily in cross-coupling reactions |
| Comparator Or Baseline | Bromine at position 5 of 1,2,4-oxadiazole derivatives |
| Quantified Difference | Not quantified as a direct rate constant, but described as a qualitative difference in reactivity |
| Conditions | Suzuki-Miyaura coupling conditions for related 1,2,4-oxadiazole derivatives |
Why This Matters
This regioselective reactivity profile is critical for synthetic chemists planning a synthetic route, as it determines the optimal position for a halogen handle to maximize yield and efficiency in cross-coupling steps.
